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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and

data pertinent to the structural elucidation of D-o-Tyrosine. Given the relative scarcity of

published data for this specific isomer compared to its para counterpart (D-Tyrosine) and the

more common L-Tyrosine, this document synthesizes available information on closely related

compounds to present a complete analytical picture. It covers spectroscopic techniques (NMR,

Mass Spectrometry, FTIR), X-ray crystallography, and chromatographic methods for chiral

separation. Detailed experimental protocols are provided for key analytical techniques.

Furthermore, this guide includes visualizations of the structural elucidation workflow and a

representative D-amino acid signaling pathway to contextualize the biological relevance of D-

amino acids like D-o-Tyrosine.

Introduction
D-o-Tyrosine (D-ortho-Tyrosine) is one of the three positional isomers of Tyrosine, with the

hydroxyl group at the ortho position of the phenyl ring. Like other D-amino acids, it is less

common in nature than its L-enantiomer but holds significant interest in various fields, including

pharmacology and drug development, due to its potential for increased metabolic stability and

unique biological activities. The precise structural characterization of D-o-Tyrosine is

fundamental for understanding its chemical properties, biological functions, and for its

application in the synthesis of novel peptides and pharmaceuticals. This guide outlines the

essential analytical techniques employed for its structural elucidation.
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Physicochemical Properties
The fundamental physical and chemical properties of a molecule are the first step in its

characterization. While specific experimental data for D-o-Tyrosine is limited, the properties can

be inferred from its isomers.

Property
Value (for Tyrosine
Isomers)

Reference/Note

Molecular Formula C₉H₁₁NO₃ [1]

Molecular Weight 181.19 g/mol [1]

Appearance White crystalline powder
General observation for amino

acids

Melting Point
Decomposes at high

temperatures
[2]

Solubility

Sparingly soluble in water;

soluble in dilute acids and

bases

[2]

Isoelectric Point (pI) ~5.5 Estimated based on structure

Optical Rotation [α]D

Expected to be equal in

magnitude but opposite in sign

to L-o-Tyrosine

Theoretical principle

Spectroscopic Analysis
Spectroscopic methods are indispensable for determining the molecular structure by probing

the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While a dedicated spectrum for D-o-Tyrosine is not readily available, data from DL-o-

Tyrosine can be used, as enantiomers are indistinguishable in an achiral solvent.
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¹H NMR Spectral Data (for DL-o-Tyrosine in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

7.11 m Aromatic H

7.06 m Aromatic H

6.73 m Aromatic H

6.71 m Aromatic H

3.43 m α-H

3.09 dd β-H

2.77 dd β-H

Data sourced from a

representative spectrum of DL-

o-Tyrosine[3].

¹³C NMR Spectral Data (Expected for o-Tyrosine)

Chemical Shift (δ, ppm) Assignment

~173 C=O (Carboxyl)

~155 C-OH (Aromatic)

~130-115 Aromatic Carbons

~125 Quaternary Aromatic Carbon

~56 α-C

~37 β-C

Expected chemical shifts are based on general

values for substituted amino acids and related

tyrosine isomers[4][5][6].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.chemicalbook.com/SpectrumEN_2370-61-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_556-02-5_13CNMR.htm
https://hmdb.ca/spectra/nmr_one_d/4865
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000051
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its identity and structure. The mass spectrum is

expected to be identical for both D- and L-o-Tyrosine.

Key Fragmentation Data (Electron Ionization - EI) for Tyrosine Isomers

m/z Ion Proposed Fragment

181 [M]⁺ Molecular Ion

136 [M - COOH]⁺ Loss of the carboxyl group

107 [C₇H₇O]⁺
Benzylic cation resulting from

cleavage of the Cα-Cβ bond

77 [C₆H₅]⁺ Phenyl cation

Fragmentation patterns are

based on general principles

and data for tyrosine

isomers[7][8].

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The FTIR spectrum for D-o-Tyrosine is expected to be identical

to that of L-o-Tyrosine.

Characteristic FTIR Absorption Bands for Tyrosine
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Wavenumber (cm⁻¹) Vibration Functional Group

3200-2800 O-H and N-H stretch
Phenolic -OH, Carboxylic acid

-OH, Amino -NH₂

~3030 C-H stretch Aromatic C-H

~1735 C=O stretch Carboxylic acid C=O

~1600, ~1500 C=C stretch Aromatic ring

~1515 N-H bend Amino group

~1240 C-O stretch Phenolic C-O

Data is representative for

tyrosine and its derivatives[9]

[10][11][12].

Crystallographic and Chromatographic Analysis
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its

crystalline state. While crystal structures for various polymorphs of L-Tyrosine have been

determined, specific crystallographic data for D-o-Tyrosine is not widely published. The

analysis would yield precise bond lengths, bond angles, and the absolute stereochemistry of

the chiral center. The unit cell parameters for D-o-Tyrosine would be identical to those of L-o-

Tyrosine, but it would crystallize in a space group that reflects its opposite chirality or in a

centrosymmetric space group if it forms a racemic crystal with the L-enantiomer[13][14].

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of

D-o-Tyrosine. This technique uses a chiral stationary phase (CSP) that interacts differently with

the D- and L-enantiomers, leading to different retention times.

Typical Chiral HPLC Parameters for Tyrosine Enantiomers
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Parameter Description

Column
Chiral stationary phase (e.g., Crown ether-

based, Teicoplanin-based)[15][16]

Mobile Phase

A mixture of an organic solvent (e.g., methanol,

acetonitrile) and an aqueous buffer, often with

an acidic modifier (e.g., trifluoroacetic acid)[17]

[18]

Flow Rate Typically 0.5 - 1.0 mL/min

Detection UV-Vis at ~274 nm (due to the aromatic ring)

Expected Result
Baseline separation of D-o-Tyrosine and L-o-

Tyrosine peaks.

Mandatory Visualizations
Experimental and Logical Workflows
The structural elucidation of a chiral molecule like D-o-Tyrosine follows a systematic workflow,

integrating various analytical techniques to build a complete structural picture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.scas.co.jp/en/insrtuments-products/hplc-column/column-brochure-list/pdf/SUMICHIRAL_OA_en.pdf
https://chiralpedia.com/blog/chiral-hplc-separation-strategy-and-approaches/
https://www.phenomenex.com/knowledge-center/hplc-knowledge-center/a-systematic-approach-to-chiral-screening-and-method-development
https://csfarmacie.cz/pdfs/csf/2007/03/01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Stereochemical Analysis

Data Integration & Confirmation

Synthesis / Isolation of D-o-Tyrosine

Purification & Purity Check

NMR Spectroscopy (1H, 13C) Mass Spectrometry (HRMS) FTIR Spectroscopy Chiral HPLC X-ray Crystallography

Integration of All Data

Final Structure Confirmation

D-o-Tyrosine Structure

Elucidated Structure

Click to download full resolution via product page

Fig. 1: Workflow for the structural elucidation of D-o-Tyrosine.

Relevant Biological Signaling Pathway
While a specific signaling pathway for D-o-Tyrosine is not well-defined, the signaling of D-

serine, another D-amino acid, provides a well-studied representative model for the biological

relevance of such molecules, particularly in the central nervous system. This pathway involves

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b556769?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the synthesis of the D-amino acid, its action as a co-agonist at the NMDA receptor, and its

subsequent degradation.

Neuron / Glia

Synaptic Cleft

Postsynaptic NeuronAstrocyte

L-Serine

Serine Racemase (SR)

Conversion

D-Serine

D-Serine

Release via Transporter

NMDA Receptor

Co-agonist Binding

D-Amino Acid Oxidase
(DAAO)

Uptake & Degradation

Ca²+ Influx

Downstream Signaling
(e.g., Synaptic Plasticity)

α-Keto Acid + NH₃ + H₂O₂

Oxidative Deamination

Glutamate

Agonist Binding
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Click to download full resolution via product page

Fig. 2: Representative D-amino acid signaling via the NMDA receptor.

Experimental Protocols
Protocol for NMR Spectroscopic Analysis

Sample Preparation: Dissolve approximately 5-10 mg of purified D-o-Tyrosine in a suitable

deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O with a pH adjustment). For D₂O,

lyophilize the sample from D₂O once to exchange labile protons.

¹H NMR Acquisition:

Acquire a standard 1D ¹H NMR spectrum at a field strength of 400 MHz or higher.

Set the spectral width to cover the range of approximately 0-12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64

scans).

Apply a solvent suppression technique if necessary (e.g., for the HOD peak in D₂O).

¹³C NMR Acquisition:

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

Set the spectral width to cover the range of approximately 0-200 ppm.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometric Analysis (LC-MS)
Sample Preparation: Prepare a dilute solution of D-o-Tyrosine (e.g., 10 µg/mL) in a suitable

solvent compatible with the HPLC mobile phase (e.g., water/methanol).
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Chromatography:

Inject the sample into an HPLC system coupled to the mass spectrometer.

Use a standard reversed-phase C18 column.

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and

mobile phase B (e.g., acetonitrile with 0.1% formic acid).

Mass Spectrometry (ESI):

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Perform a full scan to identify the protonated molecular ion [M+H]⁺.

Conduct tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern. This

helps in confirming the structure.

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and

identify characteristic fragment ions.

Protocol for Chiral HPLC Separation
System Preparation:

Equip an HPLC system with a suitable chiral column, such as a CROWNPAK® CR-I(+)

column.

Prepare the mobile phase: an aqueous solution of perchloric acid (pH ~1.0-2.0).

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min)

until a stable baseline is achieved.

Sample Analysis:

Dissolve the racemic o-Tyrosine sample in the mobile phase at a low concentration (e.g.,

0.1 mg/mL).

Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
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Monitor the elution profile using a UV detector at 274 nm.

Data Interpretation: The two enantiomers (D-o-Tyrosine and L-o-Tyrosine) will elute at

different retention times. The order of elution depends on the specific chiral stationary phase

used. The identity of the D-o-Tyrosine peak can be confirmed by injecting a standard of the

pure enantiomer if available.

Conclusion
The structural elucidation of D-o-Tyrosine relies on a combination of modern analytical

techniques. While specific, published datasets for this particular isomer are not abundant, a

comprehensive structural profile can be constructed by applying fundamental principles of

spectroscopy and chromatography, and by drawing comparisons with its more studied isomers.

NMR and FTIR provide the functional group and connectivity information, mass spectrometry

confirms the molecular weight and substructural fragments, and chiral HPLC combined with X-

ray crystallography definitively establishes the absolute stereochemistry. The understanding of

D-amino acid signaling pathways further underscores the importance of such detailed structural

work for applications in neuroscience and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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